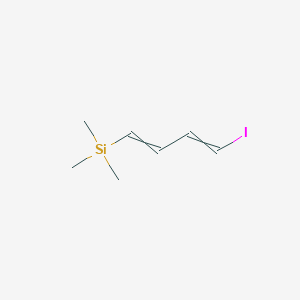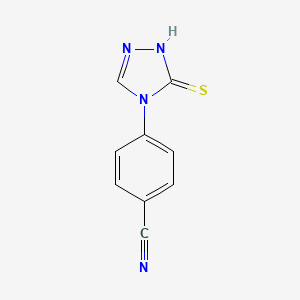
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, a benzonitrile group, and a sulfanylidene moiety. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound. The benzonitrile group is a benzene ring substituted with a nitrile group, while the sulfanylidene moiety contains a sulfur atom double-bonded to a carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyanobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the triazole ring, followed by oxidation to introduce the sulfanylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a potential inhibitor of enzymes that require metal cofactors. The benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The sulfanylidene moiety can participate in redox reactions, affecting cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitro-1,2,4-triazol-5-one (NTO): A high-energy material with a triazole ring and nitro group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and benzoic acid group.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene: A triazole derivative with phenyl groups.
Uniqueness
4-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzonitrile is unique due to the presence of the sulfanylidene moiety, which imparts distinct redox properties. Additionally, the combination of the triazole ring and benzonitrile group provides a versatile scaffold for various chemical modifications and biological interactions.
Propiedades
Número CAS |
185056-95-5 |
|---|---|
Fórmula molecular |
C9H6N4S |
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
4-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzonitrile |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-6-11-12-9(13)14/h1-4,6H,(H,12,14) |
Clave InChI |
TXWQHCGHFQQPQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N2C=NNC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


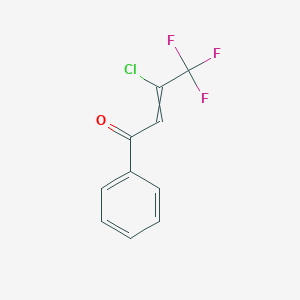
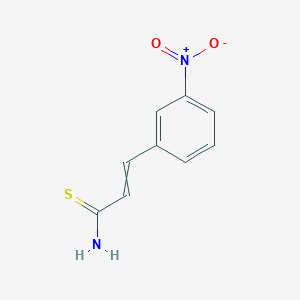
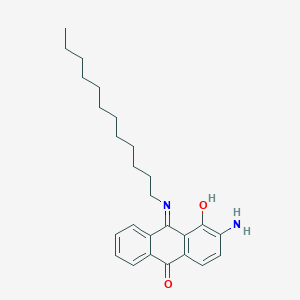
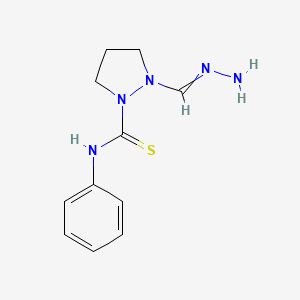
![Cyclohexene, 1-bromo-2-[(1-methylethyl)seleno]-](/img/structure/B14268629.png)
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
![(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14268644.png)
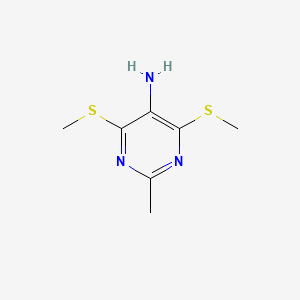

![1,4-Didecyl-2,5-bis[4-(4-phenylphenyl)phenyl]benzene](/img/structure/B14268670.png)

![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14268687.png)
